4,6-Dichloro-2-[(dimethylamino)methylene]-1-indanone
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Overview
Description
4,6-Dichloro-2-[(dimethylamino)methylene]-1-indanone is a chemical compound known for its unique structure and properties. This compound is often used in various scientific research applications due to its versatility and reactivity. It is characterized by the presence of two chlorine atoms and a dimethylamino group attached to an indanone core, making it a valuable compound for studying chemical reactions and developing new compounds.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit immune-activated nitric oxide production .
Mode of Action
It’s worth noting that related compounds have been found to inhibit the production of nitric oxide in immune-activated cells .
Biochemical Pathways
It’s known that related compounds can inhibit the production of nitric oxide, a critical signaling molecule in many physiological and pathological processes .
Pharmacokinetics
The compound’s molecular weight is 25613, which is within the range generally favorable for oral bioavailability .
Result of Action
Related compounds have been found to inhibit the production of nitric oxide in immune-activated cells .
Biochemical Analysis
Biochemical Properties
Cellular Effects
The cellular effects of 4,6-Dichloro-2-[(dimethylamino)methylene]-1-indanone are not fully understood. Related compounds, such as 2-amino-4,6-dichloropyrimidines, have been found to inhibit immune-activated nitric oxide production . This suggests that this compound may have similar effects on cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is not fully elucidated. It’s known that related compounds, such as 2-amino-4,6-dichloropyrimidines, inhibit immune-activated nitric oxide production . This suggests that this compound may exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-[(dimethylamino)methylene]-1-indanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indanone derivatives and chlorinating agents.
Chlorination: The indanone core is chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 4 and 6 positions.
Dimethylamino Group Introduction: The dimethylamino group is introduced through a reaction with dimethylamine, often in the presence of a base like sodium hydroxide.
Methylene Group Addition: The final step involves the addition of a methylene group, typically achieved using formaldehyde or a similar reagent.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-[(dimethylamino)methylene]-1-indanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Sodium methoxide, potassium cyanide; often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized derivatives of the indanone core.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Substituted indanone derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
4,6-Dichloro-2-[(dimethylamino)methylene]-1-indanone is widely used in scientific research due to its diverse applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-2-[(dimethylamino)methylene]pyrimidine: Similar in structure but with a pyrimidine core instead of an indanone core.
4,6-Dichloro-2-[(dimethylamino)methylene]benzene: Contains a benzene ring instead of an indanone core.
Uniqueness
4,6-Dichloro-2-[(dimethylamino)methylene]-1-indanone is unique due to its indanone core, which imparts specific chemical and physical properties. This uniqueness makes it valuable for studying specific reactions and developing new compounds with desired characteristics.
Properties
IUPAC Name |
(2E)-4,6-dichloro-2-(dimethylaminomethylidene)-3H-inden-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO/c1-15(2)6-7-3-9-10(12(7)16)4-8(13)5-11(9)14/h4-6H,3H2,1-2H3/b7-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKVVQLXMBFLII-VOTSOKGWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1CC2=C(C1=O)C=C(C=C2Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/1\CC2=C(C1=O)C=C(C=C2Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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